Methyl 5-methyl-6-(piperidin-1-yl)nicotinate
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Overview
Description
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a piperidine ring attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate typically involves the reaction of 5-methyl-6-chloronicotinic acid with piperidine in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalyst, such as sulfuric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nicotinate ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the nicotinate ring.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives of the nicotinate ring.
Scientific Research Applications
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-6-(piperidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(piperidin-1-yl)nicotinate
- Methyl 5-chloro-6-(piperidin-1-yl)nicotinate
- Methyl 5-methyl-6-(morpholin-1-yl)nicotinate
Uniqueness
Methyl 5-methyl-6-(piperidin-1-yl)nicotinate is unique due to the presence of both a methyl group and a piperidine ring on the nicotinate structure. This combination can enhance its chemical reactivity and biological activity compared to similar compounds. The specific positioning of the methyl group can also influence its interaction with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 5-methyl-6-piperidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-11(13(16)17-2)9-14-12(10)15-6-4-3-5-7-15/h8-9H,3-7H2,1-2H3 |
InChI Key |
PRBKUTTVYKBNRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
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